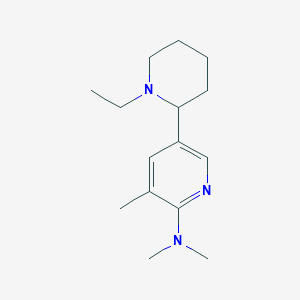
1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one is a compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring with one nitrogen atom. This specific compound features a cyclopropylamino group attached to the pyridine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions. For example, cyclopropylamine can react with a suitable leaving group on the pyridine ring.
Attachment of the Propan-1-one Group: The propan-1-one group can be attached through acylation reactions, such as the Friedel-Crafts acylation, using propanoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)ethanone: Similar structure but with an ethanone group instead of propan-1-one.
1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)butan-1-one: Similar structure but with a butan-1-one group instead of propan-1-one.
1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)methanone: Similar structure but with a methanone group instead of propan-1-one.
Uniqueness
1-(6-(Cyclopropylamino)-2-methylpyridin-3-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[6-(cyclopropylamino)-2-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C12H16N2O/c1-3-11(15)10-6-7-12(13-8(10)2)14-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
GRBHXSRFMQJPGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)NC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
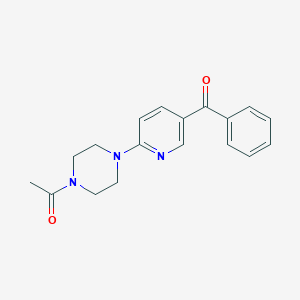
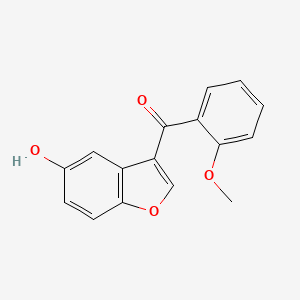
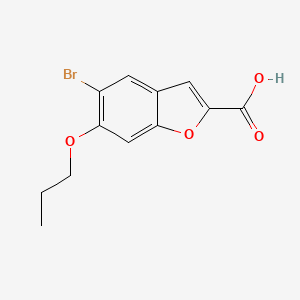

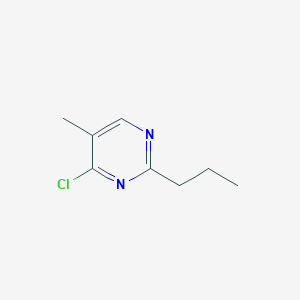
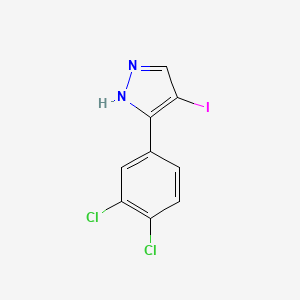
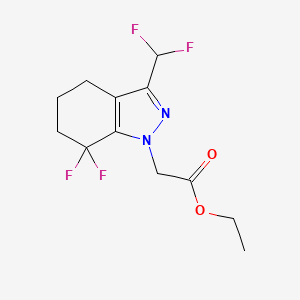
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)

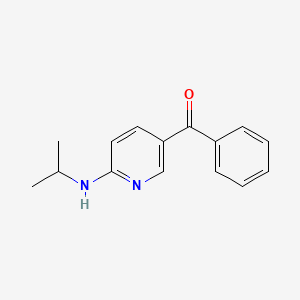
![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
